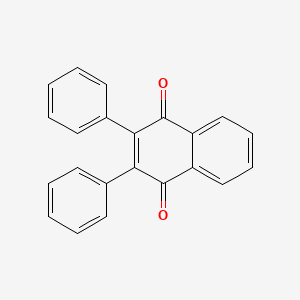

2,3-Diphenyl-1,4-naphthoquinone

描述

Structure

3D Structure

属性

分子式 |

C22H14O2 |

|---|---|

分子量 |

310.3 g/mol |

IUPAC 名称 |

2,3-diphenylnaphthalene-1,4-dione |

InChI |

InChI=1S/C22H14O2/c23-21-17-13-7-8-14-18(17)22(24)20(16-11-5-2-6-12-16)19(21)15-9-3-1-4-10-15/h1-14H |

InChI 键 |

RQKNUWMTUVJWOA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

同义词 |

2,3-diphenyl-1,4-naphthoquinone DPNQ cpd |

产品来源 |

United States |

Spectroscopic and Structural Elucidation of 2,3 Diphenyl 1,4 Naphthoquinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Although specific experimental data for 2,3-diphenyl-1,4-naphthoquinone is not extensively reported in dedicated studies, the expected ¹H and ¹³C NMR chemical shifts can be accurately predicted based on the well-documented spectra of analogous substituted naphthoquinones. scielo.bruobasrah.edu.iqnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the naphthoquinone ring and the two phenyl substituents.

Naphthoquinone Protons (H-5, H-6, H-7, H-8): These four protons on the benzo- portion of the naphthoquinone skeleton typically appear in the aromatic region, downfield from 7.0 ppm. They form a complex splitting pattern due to ortho- and meta-couplings. Based on related structures, the protons H-5 and H-8 are generally shifted further downfield than H-6 and H-7 due to the anisotropic effect of the nearby carbonyl groups. They are expected to appear as a multiplet around 8.10-8.20 ppm. The H-6 and H-7 protons would also form a multiplet, typically found at a slightly higher field, around 7.70-7.80 ppm. scielo.br

Phenyl Protons: The ten protons of the two phenyl rings attached at the C-2 and C-3 positions would generate signals in the aromatic region, approximately between 7.20 and 7.50 ppm. Due to the likelihood of restricted rotation, these protons may not be chemically equivalent and could present as a complex multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbons (C-1, C-4): The two carbonyl carbons of the quinone system are the most deshielded and are expected to resonate significantly downfield, typically in the range of δ 180-185 ppm. scielo.br

Olefinic Carbons (C-2, C-3): The sp² carbons bearing the phenyl groups are expected to have signals in the region of δ 145-150 ppm.

Bridgehead Carbons (C-4a, C-8a): The quaternary carbons at the fusion of the two rings are predicted to appear around δ 130-135 ppm.

Naphthoquinone Aromatic Carbons (C-5, C-6, C-7, C-8): The protonated aromatic carbons of the naphthoquinone core typically show signals between δ 125 and 135 ppm.

Phenyl Carbons: The carbons of the two phenyl substituents would appear in the typical aromatic range of δ 128-140 ppm, including the substituted ipso-carbon and the ortho, meta, and para carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (ppm) | Carbon Assignment | Predicted Chemical Shift (ppm) |

| H-5, H-8 | ~ 8.10 - 8.20 (m) | C-1, C-4 (Carbonyl) | ~ 180 - 185 |

| H-6, H-7 | ~ 7.70 - 7.80 (m) | C-2, C-3 (Olefinic) | ~ 145 - 150 |

| Phenyl Protons (10H) | ~ 7.20 - 7.50 (m) | C-4a, C-8a (Bridgehead) | ~ 130 - 135 |

| C-5, C-6, C-7, C-8 | ~ 125 - 135 | ||

| Phenyl Carbons | ~ 128 - 140 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are essential for identifying the functional groups within a molecule. sapub.org For this compound, these methods would confirm the presence of the carbonyl groups and the aromatic systems.

FTIR Spectroscopy: The FTIR spectrum is dominated by the absorption bands of the most polar bonds.

C=O Stretching: The most characteristic feature in the IR spectrum of a 1,4-naphthoquinone (B94277) is the strong absorption band corresponding to the stretching vibration of the two carbonyl groups. For conjugated quinones, this typically appears in the region of 1660-1680 cm⁻¹. scielo.brresearchgate.net

C=C Stretching: Vibrations from the carbon-carbon double bonds in the quinone and aromatic rings are expected in the 1580-1640 cm⁻¹ range. scielo.br

Aromatic C-H Stretching: These vibrations typically give rise to sharp, medium-intensity bands above 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings produce strong bands in the fingerprint region, between 690-900 cm⁻¹, which can be diagnostic of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR, as it is more sensitive to the vibrations of non-polar bonds. thermofisher.com

C=C Stretching: The symmetric stretching of the C=C bonds in the aromatic rings is often a strong feature in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. researchgate.net

Quinone Ring Breathing: A characteristic symmetric "breathing" mode of the quinone ring system is often observed and is Raman active.

C=O Stretching: While strong in the IR, the carbonyl stretch is also observable in the Raman spectrum, typically in the same 1660-1680 cm⁻¹ range, though its intensity can vary.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| C=O Stretch (Quinone) | 1660 - 1680 | Strong | Medium-Strong |

| C=C Stretch (Quinone & Aromatic) | 1580 - 1640 | Medium-Strong | Strong |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The extended π-system of this compound, which includes the naphthoquinone core and two phenyl rings, is expected to result in characteristic absorption bands.

The spectrum of 1,4-naphthoquinones is typically characterized by two main types of electronic transitions:

π→π* Transitions: These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. For the 1,4-naphthoquinone core, these transitions result in strong absorption bands in the UV region, typically between 240-280 nm. photochemcad.comphotochemcad.com The presence of phenyl substituents, which extend the conjugation, would be expected to cause a bathochromic (red) shift of these bands to longer wavelengths.

n→π* Transitions: This lower-energy transition involves the excitation of an electron from a non-bonding orbital (the lone pairs on the carbonyl oxygens) to a π* anti-bonding orbital. This transition is symmetry-forbidden, resulting in a weak absorption band at a longer wavelength, typically in the visible or near-UV region (around 400-450 nm), which is responsible for the characteristic yellow color of naphthoquinones. nih.gov

Table 3: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected λmax Region (nm) | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|

| π→π | ~ 250 - 300 | High (ε > 10,000) |

| n→π | ~ 400 - 450 | Low (ε < 1,000) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information from the fragmentation patterns of a compound. The molecular formula of this compound is C₂₂H₁₄O₂, giving it a monoisotopic mass of approximately 310.0994 Da.

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z 310 would be expected. The fragmentation of 1,4-naphthoquinones is well-characterized and typically proceeds through retro-Diels-Alder reactions and the sequential loss of neutral carbon monoxide (CO) molecules. acs.org

Loss of CO: The primary fragmentation pathway for the molecular ion would involve the loss of a CO molecule (28 Da) to yield a fragment ion at m/z 282. This can be followed by the loss of a second CO molecule to produce an ion at m/z 254.

Phenyl Group Fragmentation: Fragmentation of the phenyl rings could lead to the loss of a phenyl radical (C₆H₅•, 77 Da), resulting in a fragment at m/z 233. The phenyl cation itself would also be expected at m/z 77.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 310 | Molecular Ion [M]⁺˙ | [C₂₂H₁₄O₂]⁺˙ |

| 282 | [M - CO]⁺˙ | [C₂₁H₁₄O]⁺˙ |

| 254 | [M - 2CO]⁺˙ | [C₂₀H₁₄]⁺˙ |

| 233 | [M - C₆H₅]⁺ | [C₁₆H₉O₂]⁺ |

| 77 | Phenyl Cation [C₆H₅]⁺ | [C₆H₅]⁺ |

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid. While the specific crystal structure of this compound has not been detailed in the surveyed literature, analysis of related structures, such as 2-anilino-1,4-naphthoquinone, allows for well-founded predictions of its solid-state conformation. researchgate.net

The 1,4-naphthoquinone core is known to be essentially planar. The key structural question for this compound is the dihedral angle between the plane of the naphthoquinone system and the planes of the two phenyl substituents. Due to steric hindrance between the phenyl groups and the carbonyl oxygens, it is highly probable that the phenyl rings are twisted out of the plane of the naphthoquinone ring. This twisting would minimize steric repulsion, a common feature in similarly substituted aromatic systems. The degree of this twist would influence the extent of π-conjugation between the rings and the core, which in turn affects the electronic properties of the molecule.

Table 5: Predicted Crystallographic and Structural Parameters for this compound

| Parameter | Predicted Value / Feature |

|---|---|

| Molecular Geometry | Largely planar naphthoquinone core |

| Phenyl Ring Orientation | Twisted out of the naphthoquinone plane due to steric hindrance |

| Intermolecular Interactions | π-π stacking and C-H···O interactions likely dominate the crystal packing |

Electrochemical Behavior and Redox Chemistry of 2,3 Diphenyl 1,4 Naphthoquinone Systems

Cyclic Voltammetry and Advanced Electrochemical Techniques for Redox Potential Determination

Cyclic voltammetry (CV) is a primary technique for investigating the redox behavior of naphthoquinones. mdpi.comelectrochemsci.org In aprotic media like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724), 1,4-naphthoquinone (B94277) and its derivatives typically exhibit two successive one-electron reduction processes. researchgate.netresearchgate.net The first, reversible step forms a semiquinone radical anion (Q•⁻), and the second, which can be reversible or quasi-reversible, generates a dianion (Q²⁻). researchgate.netrdmodernresearch.com

Advanced techniques such as in-situ FT-IR spectroelectrochemistry, cyclic voltabsorptometry (CVA), and derivative cyclic voltabsorptometry (DCVA) provide deeper insights by tracking changes in molecular structure and identifying intermediates during the electrochemical process. researchgate.netresearchgate.netjlu.edu.cn For instance, studies on 2-hydroxy-1,4-naphthoquinone (B1674593) in acetonitrile using these methods revealed two pairs of anodic and cathodic peaks, confirming a multi-step electron transfer. jlu.edu.cn

The redox potentials of naphthoquinones are sensitive to the solvent system. The reduction potential of 1,4-naphthoquinone, for example, can be correlated with solvent parameters using linear solvation energy relationships. rdmodernresearch.com Electrochemical strategies can simulate different cellular environments (aqueous vs. non-aqueous) to pre-select compounds for further biological testing based on their redox properties. nih.gov

Table 1: Redox Potentials of Selected Naphthoquinones This table illustrates the effect of different substituents on the reduction potentials of the 1,4-naphthoquinone core. Data is compiled from various studies and experimental conditions should be consulted for direct comparison.

| Compound | First Reduction Potential (E¹₁/₂) (V) | Second Reduction Potential (E²₁/₂) (V) | Solvent/Reference Electrode | Source |

| 1,4-Naphthoquinone | -0.87 | -1.20 | RTIL / Pt | sciforum.net |

| 2-Hydroxy-1,4-naphthoquinone | Lower than 1,4-NQ | - | Various non-aqueous | rdmodernresearch.com |

| 2-Methyl-1,4-naphthoquinone | - | - | DNA duplex | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | - | - | 96% Ethanol / AgCl | mdpi.comresearchgate.net |

Mechanistic Investigations of Electron Transfer Processes in Naphthoquinones

The fundamental redox mechanism for many naphthoquinones in aprotic solvents is a two-step electrochemical-electrochemical (EE) pathway. jlu.edu.cn

Q + e⁻ ⇌ Q•⁻ (Formation of the semiquinone radical anion) Q•⁻ + e⁻ ⇌ Q²⁻ (Formation of the dianion)

This process involves the sequential addition of two electrons to the quinone molecule (Q). rdmodernresearch.com However, the mechanism can become more complex depending on the molecular structure and the presence of proton donors. researchgate.netresearchgate.net For example, in some solvents, the initially formed radical anion can react with a neutral quinone molecule to form a dimer radical anion (Q₂•⁻). researchgate.net

In the presence of proton sources, such as ethanol, the electrochemical behavior is altered by the formation of hydrogen bonds with the reduced species like the dianion. researchgate.netresearchgate.net In some cases, a self-protonation mechanism can occur, leading to more complex and sometimes irreversible electrochemical peaks. researchgate.net The electron transfer can also be influenced by interactions with other molecules. For example, some 1,4-naphthoquinones can disrupt biological electron transfer chains by acting as alternative electron acceptors. nih.gov

Characterization of Radical Anion and Dianion Species Formation and Stability

The formation of radical anions (semiquinones) and dianions is a hallmark of naphthoquinone redox chemistry. mdpi.comrdmodernresearch.com The stability of these species is a key determinant of the compound's subsequent reactivity and biological activity. electrochemsci.org

The radical anion (Q•⁻) is formed in the first one-electron reduction step. researchgate.net Its formation and stability can be confirmed using techniques like in-situ Electrochemical-Electron Spin Resonance (E-ESR), which directly detects radical species. electrochemsci.org The stability of these radical intermediates, which can be formed through enzymatic cycling, appears to influence both the type and extent of biological effects. electrochemsci.org

The dianion (Q²⁻) is generated in the second reduction step. researchgate.net Both the radical anion and the dianion can be stabilized by solvation, and their stability is significantly lower in aqueous environments compared to aprotic solvents, which mimic the nonpolar interior of cell membranes. electrochemsci.org The electronic structure of these anions has been studied using computational methods and liquid-jet photoelectron spectroscopy, providing insights into their electrostatic stabilization in solution. nih.gov The structure of the radical anion involves changes in bond lengths; for instance, upon reduction of 1,4-naphthoquinone, the C=O bonds lengthen while the C-C bonds in the quinoid ring also adjust. jocpr.com

Influence of Molecular Structure and Substituents on Electrochemical Properties

The electrochemical properties of naphthoquinones are profoundly influenced by the nature and position of substituents on the quinone ring system. electrochemsci.orgnih.gov This structure-property relationship is crucial for designing molecules with specific redox potentials for applications in areas like organic batteries or pharmacology. rsc.orgdiva-portal.org

Substituents alter the electron density of the quinone core, thereby affecting the ease of reduction.

Electron-donating groups (like -OH, -NH₂) generally make the reduction more difficult, shifting the redox potentials to more negative values. However, intramolecular hydrogen bonding, as seen in 2-hydroxy-1,4-naphthoquinone, can reduce the electron density at the carbonyl oxygen, facilitating reduction at a lower potential compared to the parent 1,4-naphthoquinone. rdmodernresearch.com

Electron-withdrawing groups (like -Br, -Cl) facilitate reduction by lowering the energy of the LUMO, resulting in a positive (anodic) shift in the reduction potential. electrochemsci.org The addition of a bromine atom to the quinone core of a naphthoquinone leads to anodic shifts in the reduction potential. electrochemsci.org

Aromatic substituents , such as the phenyl groups in 2,3-diphenyl-1,4-naphthoquinone, influence the redox potential through a combination of inductive and resonance effects. The phenyl groups are generally electron-withdrawing, which would be expected to make the molecule easier to reduce compared to the unsubstituted 1,4-naphthoquinone.

Density functional theory (DFT) calculations are often employed to predict how substituents will modulate the physicochemical properties of the parent compound. nih.govrsc.org These theoretical models can correlate calculated electron affinities with experimentally measured reduction potentials, providing a basis for the rational design of new quinone derivatives. rsc.orgrsc.org

Computational and Theoretical Investigations of 2,3 Diphenyl 1,4 Naphthoquinone

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,3-Diphenyl-1,4-naphthoquinone, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

Electronic Structure: DFT calculations can determine the electronic structure of 1,4-naphthoquinone (B94277) derivatives, which is crucial for understanding their reactivity and biological activity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in this analysis. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. Studies on similar naphthoquinone derivatives have shown that substituents can significantly influence these frontier orbital energies, which in turn can affect their biological activities. mdpi.com For instance, an increase in the HOMO energy has been correlated with higher cytotoxic activities in some naphthoquinones. mdpi.com

Geometry Optimization: DFT methods are employed to find the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. mdpi.commdpi.com This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the naphthoquinone core and the two phenyl rings. The orientation of the phenyl rings relative to the naphthoquinone plane is a key structural feature that influences its molecular interactions.

Vibrational Properties: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. nih.gov By performing a harmonic frequency analysis on the optimized geometry, a theoretical vibrational spectrum can be generated. mdpi.com This theoretical spectrum can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to particular bonds or functional groups within the molecule. For example, the characteristic stretching frequencies of the carbonyl (C=O) groups in the naphthoquinone ring are a prominent feature in its vibrational spectrum.

Table 1: Representative DFT Calculation Parameters for Naphthoquinone Derivatives

| Parameter | Typical Functional | Typical Basis Set | Property Calculated | Reference |

|---|---|---|---|---|

| Geometry Optimization | B3LYP, BP86 | 6-311++G**, def2-TZVPP | Optimized molecular structure | mdpi.commdpi.com |

| Electronic Properties | B3LYP, M06-2X | 6-311+G(d,p) | HOMO-LUMO energies, Mulliken charges | nih.gov |

| Vibrational Frequencies | B3LYP | 6-311++G** | IR and Raman spectra |

Quantum Chemical Modeling of Naphthoquinone Reaction Pathways and Transient Intermediates

Quantum chemical modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. nih.gov This approach can provide detailed insights into the reaction pathways and the nature of short-lived transient intermediates that are often difficult to observe experimentally.

For this compound, quantum chemical methods can be used to model various reactions, such as its redox cycling or its interaction with biological nucleophiles. By calculating the energies of reactants, products, and transition states, the activation energy barriers for different reaction pathways can be determined, allowing for the prediction of the most favorable reaction mechanism.

Furthermore, these computational models can characterize the geometry and electronic structure of transient intermediates, such as semiquinone radicals that may form during the redox cycling of the naphthoquinone core. Understanding the properties of these intermediates is crucial for comprehending the biological activity and potential toxicity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Naphthoquinone Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.comresearchgate.net QSAR models are valuable tools in drug design for predicting the activity of novel compounds and for optimizing lead structures.

In the context of naphthoquinone design, QSAR studies have been performed to understand the structural requirements for various biological activities, such as anticancer and antiparasitic effects. brieflands.commdpi.comnih.gov These studies typically involve a dataset of naphthoquinone derivatives with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a QSAR model that correlates the molecular descriptors with the observed biological activity. brieflands.com The resulting model can then be used to predict the activity of new, untested naphthoquinone derivatives, thereby guiding the synthesis of more potent compounds. For this compound, a QSAR model could help in designing derivatives with enhanced therapeutic properties by suggesting modifications to the phenyl rings or the naphthoquinone core.

Table 2: Common Molecular Descriptors in Naphthoquinone QSAR Studies

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Electron distribution and reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |

| Topological | Connectivity indices, Shape indices | Atomic connectivity and molecular branching |

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme. e-century.us This method is widely used in drug discovery to understand the molecular basis of ligand-target interactions and to screen virtual libraries of compounds for potential drug candidates.

For this compound, molecular docking studies have been conducted to investigate its binding to various biological targets. For example, it has been identified as a potential chemotherapeutic agent against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com Molecular docking simulations can help to identify the specific binding site of this compound on a target protein and to characterize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.come-century.us

Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-target complex over time. nih.govnih.gov These simulations can help to assess the stability of the predicted binding mode and to understand how the binding of the ligand may induce conformational changes in the target protein.

Table 3: Examples of Molecular Docking Targets for Naphthoquinone Derivatives

| Target Protein | Biological Relevance | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Cysteine Proteases (e.g., Cruzain) | Essential for the metabolism of T. cruzi | Chagas Disease | mdpi.com |

| BCL-2 Protein | Anti-apoptotic protein, often overexpressed in cancer | Cancer | mdpi.com |

| Human Serum Albumin (HSA) | Major transport protein in blood plasma | Pharmacokinetics | nih.gov |

| Tyrosinase | Key enzyme in melanin (B1238610) biosynthesis | Hyperpigmentation disorders | nih.gov |

Reactivity and Mechanistic Organic Chemistry of 2,3 Diphenyl 1,4 Naphthoquinone

Detailed Mechanisms of Nucleophilic Addition and Substitution Reactions

Naphthoquinones, including 2,3-diphenyl-1,4-naphthoquinone, are excellent electrophiles and readily undergo nucleophilic addition and substitution reactions. The electron-withdrawing carbonyl groups activate the double bond of the quinone ring, making it susceptible to attack by nucleophiles.

Nucleophilic Addition: The general mechanism for nucleophilic addition to a 1,4-naphthoquinone (B94277) involves the attack of a nucleophile on one of the carbon atoms of the double bond (C2 or C3). This results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the hydroquinone (B1673460) adduct. In the case of this compound, the phenyl groups at C2 and C3 can sterically hinder the approach of the nucleophile.

Michael Addition: A common type of nucleophilic addition to naphthoquinones is the Michael addition, where a soft nucleophile, such as an enolate or a thiol, adds to the β-carbon of the α,β-unsaturated carbonyl system. This reaction is often catalyzed by a base, which generates the nucleophile. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with thiols proceeds via a Michael-type addition. semanticscholar.org

Nucleophilic Substitution: In cases where the naphthoquinone has a leaving group at the 2 or 3 position, nucleophilic substitution can occur. For example, 2,3-dichloro-1,4-naphthoquinone readily reacts with various nucleophiles, such as amines and thiols, to give substituted naphthoquinone derivatives. researchgate.netnih.govresearchgate.net The reaction proceeds through an addition-elimination mechanism. The nucleophile first adds to the carbon bearing the leaving group, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group to restore the quinone system. The presence of electron-withdrawing groups on the nucleophile can facilitate the second nucleophilic substitution in di-substituted naphthoquinones. nih.gov

The reaction of 2,3-dichloro-1,4-naphthoquinone with different aniline (B41778) derivatives under specific conditions can lead to either monosubstituted or disubstituted products. researchgate.net Similarly, reactions with various N- or S-containing nucleophiles have been reported to yield novel N-, N,S-, and N,O-substituted naphthoquinones. researchgate.net

| Reactant | Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2,3-dichloro-1,4-naphthoquinone | Amines, Thiols | N-, S-substituted naphthoquinones | - | researchgate.netnih.gov |

| 2,3-dichloro-1,4-naphthoquinone | Aniline derivatives | Monosubstituted and disubstituted quinolinequinones and naphthoquinones | - | researchgate.net |

| 2,3-dichloro-1,4-naphthoquinone | (-)-cis-myrtanylamine | NH-substituted-1,4-quinones | Nucleophilic reaction | nih.gov |

| 2-bromo-1,4-naphthoquinone | 2-(methylthio)ethylamine | Amino-substituted naphthoquinones | - | nih.gov |

Pericyclic Reactions, including Diels-Alder Cycloadditions, involving Naphthoquinones

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edu Naphthoquinones can participate in various pericyclic reactions, most notably Diels-Alder cycloadditions, where they act as dienophiles.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.org 1,4-Naphthoquinones are effective dienophiles due to their electron-deficient nature. rsc.orgwikipedia.org The reaction of a 1,4-naphthoquinone with a diene, such as 2,3-dimethylbutadiene, yields a derivative of anthraquinone. chegg.com These reactions can be used to synthesize a variety of polycyclic systems. nih.gov

The reactivity of naphthoquinones in Diels-Alder reactions can be influenced by substituents on the quinone ring. The reaction is often diastereoselective, with the endo product being favored under kinetic control due to secondary orbital interactions. organic-chemistry.org

Oxa 6π-Electrocyclizations: Prenylated naphthoquinones can undergo tautomerization to form vinyl ortho-quinone methides. These intermediates can then participate in pericyclic reactions such as oxa 6π-electrocyclizations to form chromene structures. acs.orgnih.gov This type of reaction has been utilized in the total synthesis of bioactive natural products like mollugin (B1680248) and microphyllaquinone. acs.orgnih.gov

| Reaction Type | Naphthoquinone Substrate | Reactant/Intermediate | Product | Reference |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | 1,4-Naphthoquinone | 2,3-Dimethylbutadiene | Anthraquinone derivative | chegg.com |

| Hetero-Diels-Alder Reaction | 1,4-Naphthoquinone | 5-Arylallylidene-4-thioxo-2-thiazolidinones | Thiopyrano[2,3-d]thiazole derivatives | nih.gov |

| Oxa 6π-Electrocyclization | Prenylated naphthoquinones | Vinyl ortho-quinone methide | Chromene | acs.orgnih.gov |

Photochemical Reaction Mechanisms and the Formation of Photoadducts (e.g., Oxetanes, Cyclobutanes)

The photochemistry of naphthoquinones is rich and leads to a variety of products, including photoadducts like oxetanes and cyclobutanes. Upon absorption of light, the naphthoquinone is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is often the key reactive intermediate in many photochemical reactions.

Photoacylation: The photochemical reaction of 1,4-naphthoquinones with aldehydes, known as photoacylation or photo-Friedel–Crafts acylation, is a direct method to produce acylated 1,4-hydroquinones. mdpi.commdpi.com The reaction is initiated by the photoexcitation of the quinone, which then abstracts a hydrogen atom from the aldehyde to form a semiquinone radical and an acyl radical. These radicals then combine to form the acylated hydroquinone.

Photoaddition: 1,2-Naphthoquinones undergo photoaddition reactions with various hydrogen donors. For example, the photochemical reaction of 1,2-naphthoquinone (B1664529) with xanthene results in a 1:1 adduct where the xanthene moiety is attached to the C4 position of the naphthoquinone ring. oup.com The mechanism involves the initial formation of a semiquinone radical, which then couples with the radical derived from the hydrogen donor. rsc.org The site of coupling (at carbon or oxygen) can depend on the nature of the radical. rsc.org

The viability of photochemical reactions of 1,2-naphthoquinones can be influenced by the presence and position of substituents on the naphthoquinone ring, which can affect the chromophore structure and reactivity. thieme-connect.com

Supramolecular Interactions: Formation and Role of Electron Donor-Acceptor (EDA) Adducts

Naphthoquinones, being electron-deficient molecules, can form electron donor-acceptor (EDA) or charge-transfer complexes with electron-rich molecules (donors). nih.govacs.org These complexes are formed through weak dipole-dipole interactions and are characterized by a broad absorption band in the visible region of the spectrum, which is not present in the individual donor or acceptor molecules. beilstein-journals.org

The formation of an EDA complex can significantly influence the photochemical and photophysical properties of the naphthoquinone. Upon photoexcitation, the EDA complex can undergo single-electron transfer from the donor to the acceptor, generating radical ions. hepatochem.comrsc.org This process can initiate a variety of chemical reactions.

The formation and stability of these EDA complexes are influenced by the electronic properties of both the donor and acceptor molecules. Substituents on both the naphthoquinone and the donor can affect the degree of charge transfer and the stability of the complex. nih.gov

Catalytic Reactivity and Organic Transformations of Naphthoquinones

Naphthoquinones can act as catalysts or be transformed into valuable products through catalytic processes. Their redox properties and electrophilicity are key to their catalytic activity and synthetic utility.

Catalytic Synthesis of Naphthoquinones: One-pot syntheses of 1,4-naphthoquinones from hydroquinone and substituted 1,3-dienes have been developed using bifunctional catalysts like Mo-V-P heteropolyacids. scirp.org These catalysts exhibit both acidic and redox properties, facilitating the cycloaddition and subsequent oxidation steps. The oxidation of naphthalene (B1677914) derivatives using various oxidizing agents, sometimes in the presence of catalysts, is a common industrial method for producing naphthoquinones. wikipedia.orgnumberanalytics.com

Catalytic Transformations of Naphthoquinones: Naphthoquinones themselves can be catalytically transformed into a wide range of derivatives. For example, the amination of 1,4-naphthoquinones can be achieved through various methods, including reactions catalyzed by Lewis acids like cerium(III) chloride, to produce amino-1,4-naphthoquinones. nih.govresearchgate.net These amino derivatives are important building blocks for biologically active compounds.

Advanced Research Applications and Mechanistic Studies of 2,3 Diphenyl 1,4 Naphthoquinone

Development of Naphthoquinone-Based Chemosensors and Electrochromic Materials

The inherent redox and charge-transfer characteristics of the 1,4-naphthoquinone (B94277) core make it an attractive platform for the development of advanced materials such as chemosensors and electrochromic systems.

Chemosensors: Naphthoquinone derivatives have been successfully designed as chemosensors for detecting various metal ions. rsc.orgkaist.ac.kr These sensors often operate via a colorimetric or fluorescent response upon binding with a specific ion. For example, researchers have synthesized 2-amino-1,4-naphthoquinone derivatives that exhibit remarkable selectivity for copper ions (Cu²⁺), causing a distinct color change from orange to blue. rsc.org The sensing mechanism relies on the interaction between the metal ion and heteroatoms (like nitrogen and oxygen) in the naphthoquinone derivative, which alters the intramolecular charge transfer (ICT) properties of the molecule. rsc.orgrsc.org A naphthoquinone-dopamine hybrid has also been developed as a highly selective and rapid "turn-on" fluorescence sensor for tin ions (Sn²⁺) in aqueous media, with applications in live-cell imaging. kaist.ac.kr

Electrochromic Materials: Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. mdpi.com This property is highly sought after for applications like smart windows, displays, and e-paper. mdpi.com While much research has focused on materials that color upon oxidation (anodic), the development of stable materials that color upon reduction (cathodic) is a key challenge. mdpi.com The electron-accepting nature of the quinone moiety makes naphthoquinone derivatives potential candidates for cathodic electrochromic materials. Research on related structures, such as anthraquinone- and naphthalene-based polymers, demonstrates that structural modifications can tune the color-switching properties, offering a pathway for developing new electrochromic devices. researchgate.netchalmers.se

Integration into Materials Science for Solid-State Fluorescence and Functional Materials

The integration of 2,3-diphenyl-1,4-naphthoquinone and its analogs into materials science extends to the creation of solid-state fluorescent materials and other functional systems. The photophysical properties of these compounds in the solid state are highly dependent on their molecular packing in the crystal lattice.

Research on structurally similar diphenylnaphthalenes (DPNs) has revealed a critical relationship between crystal structure and solid-state emission. nih.gov For instance, 2,6-diphenylnaphthalene, which crystallizes in a "herringbone" motif, displays a significant red-shift in its fluorescence spectrum in the solid state compared to its solution spectrum. nih.gov In contrast, other DPN isomers that form column-stacked structures show similar emission spectra in both solid and solution phases. nih.gov This understanding is crucial for designing molecules with specific solid-state optical properties. Recently, indole-fused nitrogen heterocycles derived from the 1,4-naphthoquinone ring have been reported as promising solid-state fluorescence materials. nih.gov These findings highlight the potential to engineer this compound derivatives for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices by controlling their solid-state morphology.

Research on Photophysical Phenomena: Singlet Fission in Naphthoquinone Systems

Singlet fission is a photophysical process where a singlet exciton (B1674681) (a photo-excited state) converts into two triplet excitons. wikipedia.org This phenomenon is of significant interest because it has the potential to dramatically increase the efficiency of solar cells by overcoming the Shockley-Queisser limit. rsc.orgnih.gov The primary energetic requirement for a material to undergo singlet fission is that the energy of its first excited singlet state (E(S₁)) must be at least twice the energy of its triplet state (E(T₁)). wikipedia.org

This process is highly dependent on intermolecular interactions and the relative orientation of molecules, making it prominent in molecular crystals and aggregates. wikipedia.org While acenes like tetracene and pentacene (B32325) are the most studied singlet fission materials, the search for new, stable, and tunable chromophores is ongoing. nih.govcolumbia.edu Researchers use various strategies, such as creating covalently-linked dimers or self-assembled structures like micelles, to control the dynamics of triplet formation and separation. columbia.edursc.org Although direct reports on singlet fission in this compound are limited, the general class of quinones and aromatic hydrocarbons are prime candidates for such investigations due to their tunable electronic properties.

Mechanistic Studies of Biological Interactions and Molecular Target Engagement (In Vitro and Computational Focus)

The biological activity of this compound and its analogs is multifaceted, stemming from their ability to interact with numerous cellular components and disrupt key pathways. In vitro and computational studies have been instrumental in elucidating these mechanisms.

Enzyme Inhibition and Modulation Studies

Naphthoquinones are known to inhibit a wide range of enzymes critical for cancer cell survival and proliferation. The 2,3-disubstituted-1,4-naphthoquinone framework allows for modifications that can be tailored to target specific enzyme active sites.

| Enzyme Target | Inhibitory Activity of Naphthoquinone Derivatives | Key Findings |

| Topoisomerase II | Inhibition observed. mdpi.com | The cytotoxicity of many quinone-based anticancer drugs is linked to the inhibition of this enzyme, which is crucial for DNA replication and repair. mdpi.comnih.gov |

| Phosphoinositide 3-kinase (PI3K) | Inhibition reported for some naphthoquinones like Plumbagin. nih.gov | The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer; its inhibition can suppress tumor progression. mdpi.comnih.gov |

| Heat shock protein 90 (Hsp90) | The 1,4-naphthoquinone scaffold is identified as a new class of Hsp90 inhibitors. | Inhibition leads to the degradation of oncogenic client proteins, providing a multi-faceted attack on cancer hallmarks. |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | GAPDH is a known target for various inhibitors, including some related to quinone metabolism intermediates. oncotarget.comnih.gov | While a classical glycolytic enzyme, GAPDH has non-glycolytic roles in apoptosis and cell death, making it a therapeutic target. oncotarget.commdpi.com |

| Squalene Epoxidase (SQLE) | Investigated as a target for various compounds, with some phytochemicals showing inhibitory activity. nih.govscbt.com | SQLE is a key enzyme in cholesterol biosynthesis, and its inhibition is explored for hypercholesterolemia and antifungal therapies. nih.govtaylorfrancis.com |

| 5-Lipoxygenase | o-Naphthoquinone derivatives show potent inhibition. nih.gov | This enzyme is involved in inflammatory pathways. |

Cellular Pathway Modulation: Oxidative Stress Induction, Reactive Oxygen Species (ROS) Generation, and DNA Intercalation Mechanisms

A primary mechanism of action for many naphthoquinones is the induction of cellular oxidative stress through the generation of reactive oxygen species (ROS). nih.gov

ROS Generation: The quinone moiety can undergo redox cycling, a process where it is reduced to a semiquinone radical anion or a hydroquinone (B1673460) dianion. rsc.org These reduced species can then react with molecular oxygen to regenerate the parent quinone while producing superoxide (B77818) radicals and other ROS. mdpi.comnih.gov Cancer cells often have a higher basal level of ROS, making them more vulnerable to further ROS induction, which can push them past a threshold and trigger cell death. mdpi.comnih.gov Studies on various 1,4-naphthoquinone derivatives have consistently shown that their cytotoxic effects correlate with their ability to increase intracellular ROS levels, leading to apoptosis. nih.gov

DNA Intercalation: Beyond ROS generation, some naphthoquinone derivatives can exert their cytotoxic effects by directly interacting with DNA. mdpi.com Certain 2-phenylamino-3-acyl-1,4-naphthoquinones have been shown to act as DNA intercalating agents. mdpi.com This was demonstrated by their ability to alter the fluorescence of DNA-ethidium bromide complexes and to cause damage to plasmid DNA. This direct damage to DNA can halt replication and transcription, ultimately leading to cell death.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the naphthoquinone scaffold. By systematically modifying the substituents on the core ring system, researchers can fine-tune the compound's biological activity.

Key factors that have been identified as governing the activity of 1,4-naphthoquinone derivatives include:

Lipophilicity: This property affects the compound's ability to cross cell membranes and reach its intracellular targets. Studies have shown that lipophilicity is a key factor influencing biological activity. nih.gov

Substituents at C2 and C3: The nature of the groups at the 2nd and 3rd positions of the naphthoquinone ring is critical.

The introduction of phenoxy groups at these positions has been explored, with studies showing that 2,3-diphenoxy-substituted derivatives have different antimicrobial profiles compared to their chlorinated precursors. mdpi.com

In a series of 2-phenylamino-3-acyl-1,4-naphthoquinones, compounds with aryl-C=O and heteroaryl-C=O ligands at the C3 position showed significantly higher antiproliferative activity than those with simple alkyl-C=O ligands. mdpi.com

Substituents on the Naphthalene (B1677914) Ring: Modifications on the benzene (B151609) part of the naphthalene system also modulate activity. For instance, in the analysis of juglone (B1673114) and lawsone derivatives, the position and type of acyl or alkyl group significantly impacted cytotoxicity and selectivity against different cancer cell lines. nih.gov

These SAR studies provide a rational basis for the design of new, more potent, and selective this compound analogs for specific therapeutic applications. nih.govhilarispublisher.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Diphenyl-1,4-naphthoquinone derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 2- and 3-positions of 2,3-dichloro-1,4-naphthoquinone using aryl amines or other nucleophiles. For example, trifluoromethyl-substituted aryl amines react with 2,3-dichloro-1,4-naphthoquinone under mild conditions to yield 3-arylamino derivatives . Advanced strategies include tandem reactions, metal catalysis (e.g., Pd or Cu), and chemoenzymatic approaches to enhance regioselectivity and reduce side products .

Q. What spectroscopic techniques confirm the structure of synthesized this compound derivatives?

- Methodological Answer :

- 1H NMR identifies substitution patterns by analyzing proton chemical shifts (e.g., distinguishing between C-2 and C-3 substituents) .

- LC-MS validates molecular weight and purity, particularly for halogenated derivatives .

- IR spectroscopy detects functional groups like carbonyls (νC=O ~1660 cm⁻¹) and hydrogen-bonded hydroxyls (νOH ~3200 cm⁻¹), critical for assessing electronic effects .

Q. How are biological activities of this compound derivatives evaluated in vitro?

- Methodological Answer : Standardized assays include:

- Anticancer activity : Testing against human cancer cell lines (e.g., MCF-7, HepG2) via MTT or SRB assays, with IC₅₀ values calculated for potency comparison .

- Antimicrobial activity : Disk diffusion or microdilution methods against bacterial/fungal strains, correlating activity with electron-donating/withdrawing substituents .

Advanced Research Questions

Q. How can structural modifications at the 2- and 3-positions enhance the bioactivity of this compound derivatives?

- Methodological Answer :

- Electron-donating groups (e.g., -OH, -NH₂) at C-2 increase hydrogen-bonding capacity, improving interactions with biological targets .

- Electron-withdrawing groups (e.g., -Cl, -CF₃) at C-3 stabilize the quinoid system, enhancing redox cycling and cytotoxicity .

- Hybrid analogs : Combining substituents (e.g., morpholinoalkyl groups) balances hydrophobicity and solubility, optimizing pharmacokinetics .

Q. How can researchers resolve contradictions in reported biological activity data for similar naphthoquinone derivatives?

- Methodological Answer :

- Standardize assays : Use identical cell lines, incubation times, and solvent controls to minimize variability .

- Comparative SAR studies : Systematically vary substituents (e.g., alkyl vs. aryl groups) to isolate electronic/hydrophobic effects .

- Mechanistic validation : Employ ROS detection assays or enzymatic inhibition studies to confirm proposed modes of action .

Q. What strategies improve the sustainability of synthesizing this compound derivatives?

- Methodological Answer :

- Green solvents : Replace dichloromethane with ethanol or water in nucleophilic substitutions .

- Catalyst recycling : Use immobilized metal catalysts (e.g., Pd/C) or enzymatic systems to reduce waste .

- One-pot multicomponent reactions : Minimize purification steps and improve atom economy (e.g., NH4OAc-catalyzed domino reactions) .

Q. How do substituents at the 2- and 3-positions influence the electrochemical behavior of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。